N-(2,4-dimethylphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine
Description
The exact mass of the compound this compound is 341.14226481 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-N-(2,4-dimethylphenyl)-6-[(1-methylimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7S/c1-10-4-5-12(11(2)8-10)19-15-21-13(20-14(17)22-15)9-24-16-18-6-7-23(16)3/h4-8H,9H2,1-3H3,(H3,17,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCPUXQAUUDPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antitumor and anticholinesterase activities, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
Chemical Formula: C16H20N6S
Molecular Weight: 336.44 g/mol
IUPAC Name: this compound
The compound features a triazine core with a thioether linkage to an imidazole ring and a dimethylphenyl moiety. This unique structure may contribute to its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazine derivatives, including this compound. A study evaluated various triazine derivatives against lung adenocarcinoma cell lines (A549) and found that certain compounds exhibited significant antiproliferative effects. The results indicated that modifications in the phenyl ring significantly influenced activity levels.
Table 1: Antitumor Activity of Triazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 15 | Apoptosis induction |
| Compound B | A549 | 25 | Necrosis |
| This compound | A549 | TBD | TBD |
Note: TBD indicates that further studies are needed to determine specific IC50 values and mechanisms for this compound.
Anticholinesterase Activity
The compound's potential as an anticholinesterase agent has also been investigated. Triazines have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission. In one study, derivatives were screened for their ability to inhibit AChE and butyrylcholinesterase (BChE).
Table 2: Anticholinesterase Activity of Selected Compounds
| Compound | AChE Inhibition (%) | BChE Inhibition (%) |
|---|---|---|
| Compound C | 70 | 65 |
| Compound D | 55 | 50 |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that substituents on the phenyl ring and modifications to the imidazole moiety significantly affect biological activity. For instance:
- Dimethyl substitution on the phenyl ring enhances cytotoxicity.
- Thioether linkage with imidazole is crucial for maintaining activity against tumor cells.
Case Study 1: Antitumor Efficacy
In a study published in Medicinal Chemistry, researchers synthesized several triazine derivatives and assessed their efficacy against various cancer cell lines. Among them, the compound demonstrated promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of this compound in models of neurodegeneration. The results suggested that it could potentially mitigate neuronal loss through its cholinesterase inhibitory action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
